

Application Note: Pharmacological Profiling of Novel Azepane Derivatives

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Compound of Interest

Compound Name: 4-(2-Azepan-1-yl-ethyl)-phenylamine

CAS No.: 863377-36-0

Cat. No.: B1335134

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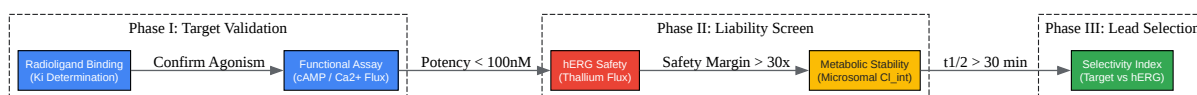
Executive Summary: The Seven-Membered Opportunity

The azepane (hexamethyleneimine) scaffold represents a critical "privileged structure" in modern medicinal chemistry.^[1] Unlike their six-membered counterparts (piperidines), azepanes possess unique conformational flexibility that allows them to adopt twisted chair/boat conformations. This entropic freedom enables them to access cryptic hydrophobic pockets in targets such as Dopamine Receptors (D2/D3), Sigma Receptors, and Aurora Kinases, often yielding distinct selectivity profiles compared to rigid morpholine or piperazine analogues.

However, this flexibility comes at a cost: metabolic liability (rapid CYP450 oxidation) and cardiovascular safety risks (hERG channel blockade due to basicity). This guide outlines a rigorous, self-validating pharmacological profiling workflow designed to de-risk azepane candidates early in the discovery phase.

Strategic Profiling Workflow

The following flowchart illustrates the integrated screening cascade for azepane libraries, prioritizing early identification of metabolic soft spots and off-target liabilities.



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Figure 1: Critical path for azepane lead optimization. Note the "Safety Margin" gate at Phase II, crucial for basic amines.

Module A: Target Affinity (Radioligand Binding)

Context: Azepane nitrogens are typically basic (

9.5–10.5). In filtration assays, positively charged azepanes bind non-specifically to the negatively charged glass fiber filters, creating false positives (low

).

Protocol: Competition Binding (Dopamine D3 Receptor)

Objective: Determine the affinity (

) of novel azepanes while mitigating filter bias.

Materials

- Membranes: CHO-K1 cells overexpressing human D3 receptor.
- Radioligand: [³H]-Methylspiperone (0.5 nM final).
- Filter Plates: GF/B glass fiber unifilters.
- Blocking Agent: 0.3% Polyethyleneimine (PEI).

Step-by-Step Methodology

- Filter Pre-treatment (Critical): Soak GF/B filters in 0.3% PEI for at least 2 hours at 4°C.
 - Mechanism:[1][2] PEI neutralizes the negative charge of the glass silicates, preventing the basic azepane cation from sticking to the filter.
- Assay Assembly:
 - In a 96-well plate, add:
 - 25 µL Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).
 - 25 µL Test Compound (10-point dilution, 10 µM to 0.1 nM).
 - 25 µL [³H]-Methylspiperone.
 - 125 µL Membrane suspension (5 µg protein/well).
- Incubation: Incubate for 120 minutes at 25°C. (Azepanes often have slower off-rates due to hydrophobic pocket accommodation; shorter times may underestimate affinity).
- Termination: Rapid filtration using a cell harvester. Wash 3x with ice-cold buffer.
- Quantification: Add liquid scintillant and count on a Beta-counter.

Data Analysis

Calculate

using the Cheng-Prusoff equation:

- Self-Validation: If the Hill slope is significantly < 1.0 (e.g., 0.6), suspect negative cooperativity or incomplete equilibrium, common with bulky azepane substituents.

Module B: Metabolic Stability (Microsomal Clearance)

Context: The azepane ring is prone to oxidative attack by CYP450 isoforms (primarily CYP2D6 and CYP3A4). The large ring size exposes the

-carbons to hydroxylation and the nitrogen to N-oxidation.

Protocol: Microsomal Stability Assay

Objective: Identify the "soft spot" on the azepane ring.

Materials

- Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.
- Cofactor: NADPH regenerating system (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
- Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Methodology

- Preparation: Dilute HLM to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4).
- Pre-incubation: Add 1 μ M test compound (final <0.1% DMSO). Incubate at 37°C for 5 min.
- Initiation: Add NADPH regenerating system to start the reaction.
- Sampling: Remove aliquots (30 μ L) at

min.
- Quenching: Immediately dispense into 120 μ L ice-cold Acetonitrile. Centrifuge at 4000 rpm for 20 min.
- Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

Interpretation & Causality

- High Clearance (

 μ L/min/mg): Indicates rapid metabolism.

- Metabolite ID: Look for +16 Da (Hydroxylation) or +14 Da (Carbonyl formation/Lactam).
 - Azepane Specific: If the major metabolite is a lactam (2-oxo-azepane), the -carbon is the liability. Strategy: Introduce a gem-dimethyl or fluorine at the -position to block CYP access [1].

Module C: Safety Profiling (hERG Inhibition)

Context: Many azepane derivatives are potent hERG blockers due to the pharmacophore overlap (basic nitrogen + hydrophobic tail). This leads to QT prolongation.[2][3]

Protocol: Thallium Flux (FluxOR™) Screen

Objective: High-throughput exclusion of cardiotoxic candidates.

Methodology

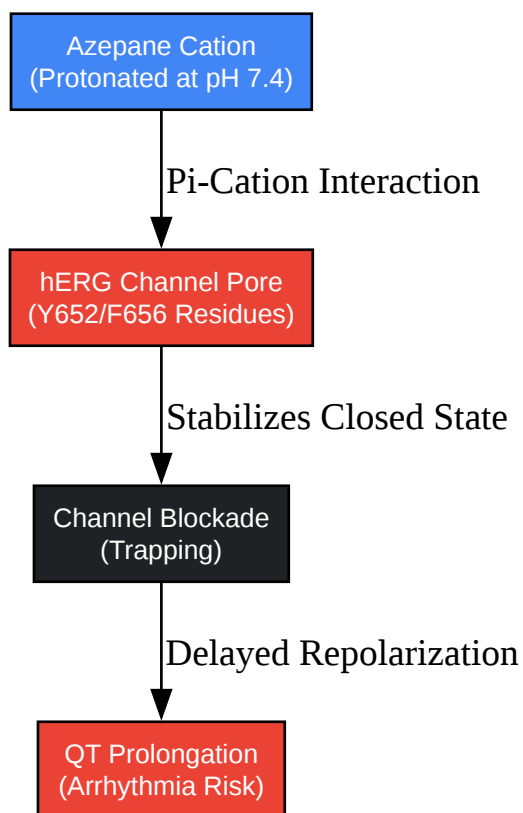
- Cell Line: HEK293 stably expressing hERG channels.
- Dye Loading: Load cells with Thallium-sensitive fluorescent dye for 60 min.
- Compound Addition: Add azepane derivatives (concentration range 30 μ M – 0.01 μ M). Incubate 20 min.
- Stimulus: Inject Stimulus Buffer containing

and

(to depolarize membrane and open hERG).
- Readout: Measure fluorescence increase (TI+ influx) on a kinetic plate reader (e.g., FLIPR).

Visualizing the Mechanism

The following diagram depicts the hERG blockade mechanism common in azepanes and the screening logic.



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Figure 2: Mechanism of hERG inhibition by basic azepanes via Pi-Cation interactions with Y652/F656.

Data Presentation & Analysis

Comparative Profiling Table

The table below summarizes a typical optimization campaign for an azepane-based D3 antagonist.

Compound ID	Structure Note	D3 (nM)	D2 (nM)	HLM (min)	hERG (μM)	Selectivity Index (hERG/D3)
AZP-001	Unsubstituted Azepane	12	45	8 (Unstable)	0.5 (Toxic)	41
AZP-015	4,4-Difluoro-azepane	18	60	45 (Improved)	2.1	116
AZP-022	N-ethyl-4-methoxy	5	120	55 (Stable)	> 30 (Safe)	> 6000

Analysis:

- AZP-001: Classic "hit." Potent but metabolically labile and cardiotoxic.
- AZP-015: Fluorination at C4 reduces basicity (inductive effect), improving metabolic stability and slightly reducing hERG affinity.
- AZP-022: Optimized lead. The methoxy group may disrupt the hydrophobic pharmacophore required for hERG binding while maintaining specific D3 interactions.

References

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